Synthesis of Benzenamine, 3-bromo-N-(diphenylmethylene)-
Synthesis of Benzenamine, 3-bromo-N-(diphenylmethylene)-
An In-Depth Technical Guide to the
Abstract
This technical guide provides a comprehensive overview of the synthesis of Benzenamine, 3-bromo-N-(diphenylmethylene)-, a substituted imine of significant interest in organic synthesis. This document details the underlying chemical principles, a robust experimental protocol, and critical safety considerations for its preparation. The synthesis is predicated on the classical formation of a Schiff base via the condensation of 3-bromoaniline and benzophenone. By explaining the causality behind the procedural choices, this guide aims to equip researchers, scientists, and drug development professionals with the necessary knowledge for the successful and safe synthesis of this and related compounds.
Introduction and Significance
Benzenamine, 3-bromo-N-(diphenylmethylene)-, also known as N-(3-bromophenyl)-1,1-diphenylmethanimine, belongs to the class of organic compounds known as Schiff bases or imines. These compounds are characterized by a carbon-nitrogen double bond (azomethine group) and are pivotal intermediates in organic synthesis.[1] The presence of the diphenylmethylene group offers steric bulk and can serve as a protecting group for primary amines, while the bromo-substituted phenyl ring provides a reactive handle for further functionalization, particularly through palladium-catalyzed cross-coupling reactions.
The versatility of Schiff bases makes them valuable in diverse fields, including the development of pharmaceuticals, agrochemicals, dyes, and materials with unique optical properties.[2][3][4] The specific structure of Benzenamine, 3-bromo-N-(diphenylmethylene)- makes it a valuable precursor for creating complex molecular architectures, particularly in the synthesis of novel ligands for catalysis and as building blocks in medicinal chemistry.[3]
Physicochemical and Safety Data
A thorough understanding of the properties and hazards of all materials is a prerequisite for safe and effective experimentation. The data for the key reactants and the final product are summarized below.
| Compound Name | Role | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Key Properties | Hazard Summary |
| 3-Bromoaniline | Starting Material | 591-19-5 | C₆H₆BrN | 172.02 | mp: 15-18 °C; bp: 251 °C; density: 1.58 g/mL. Slightly soluble in water, soluble in ethanol and ether.[3] | Toxic. Toxic if swallowed, in contact with skin, or if inhaled. Causes serious eye irritation and may cause respiratory irritation.[5] Handle with extreme care in a chemical fume hood. |
| Benzophenone | Starting Material | 119-61-9 | C₁₃H₁₀O | 182.22 | mp: 48-51 °C; bp: 305.4 °C. Insoluble in water, soluble in organic solvents. | Combustible solid. May cause irritation to skin, eyes, and respiratory tract. |
| Benzenamine, 3-bromo-N-(diphenylmethylene)- | Product | 1020180-02-2 | C₁₉H₁₄BrN | 336.23 | (Predicted) Solid at room temperature. | Toxicity data not fully established. Assumed to be hazardous based on the 3-bromoaniline precursor. Handle with appropriate PPE. |
Synthetic Strategy: The Schiff Base Condensation
The synthesis of Benzenamine, 3-bromo-N-(diphenylmethylene)- is achieved through a nucleophilic addition-elimination reaction, commonly known as a condensation reaction, between the primary amine (3-bromoaniline) and the ketone (benzophenone).[2]
Reaction Mechanism
The reaction proceeds in two main stages:
-
Nucleophilic Addition: The lone pair of electrons on the nitrogen atom of 3-bromoaniline acts as a nucleophile, attacking the electrophilic carbonyl carbon of benzophenone. This forms a tetrahedral intermediate known as a carbinolamine.[1]
-
Dehydration: The carbinolamine is unstable and readily undergoes dehydration (elimination of a water molecule). This step is typically the rate-determining step and is often accelerated by an acid catalyst, which protonates the hydroxyl group, converting it into a better leaving group (water). The subsequent elimination of water results in the formation of the stable carbon-nitrogen double bond of the imine product.[1]
The overall reaction is an equilibrium process. To drive the reaction to completion, the water formed as a byproduct must be removed from the reaction mixture, a classic application of Le Châtelier's principle.
Mechanistic Diagram
Caption: Mechanism of Schiff base formation.
Detailed Experimental Protocol
This protocol describes a reliable method for the synthesis of Benzenamine, 3-bromo-N-(diphenylmethylene)- on a laboratory scale. The use of a Dean-Stark apparatus is recommended for efficient water removal.
Materials and Reagents
-
3-Bromoaniline (1.0 eq)
-
Benzophenone (1.0 eq)
-
Toluene (Anhydrous)
-
p-Toluenesulfonic acid monohydrate (p-TsOH) (0.05 eq, catalytic)
-
Hexanes (for washing/recrystallization)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Standard laboratory glassware: Round-bottom flask, Dean-Stark trap, condenser, magnetic stirrer, separatory funnel.
Experimental Workflow
Caption: Experimental workflow for the synthesis.
Step-by-Step Procedure
-
Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add 3-bromoaniline (e.g., 5.00 g, 29.1 mmol, 1.0 eq), benzophenone (5.30 g, 29.1 mmol, 1.0 eq), and anhydrous toluene (100 mL).
-
Causality: Toluene serves as the reaction solvent and its boiling point is suitable for azeotropically removing water using the Dean-Stark trap.
-
-
Catalyst Addition: Add a catalytic amount of p-toluenesulfonic acid monohydrate (p-TsOH) (0.55 g, 2.9 mmol, 0.1 eq).
-
Causality: The acid catalyst protonates the carbonyl oxygen of benzophenone, increasing its electrophilicity. It also facilitates the dehydration step by converting the hydroxyl of the carbinolamine intermediate into a good leaving group.
-
-
Reflux and Water Removal: Equip the flask with a Dean-Stark trap and a reflux condenser. Heat the mixture to reflux using a heating mantle. Continue refluxing until water ceases to collect in the trap (typically 4-6 hours).
-
Causality: Continuous removal of water drives the reaction equilibrium towards the formation of the imine product.
-
-
Reaction Monitoring: The reaction progress can be monitored by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., 9:1 Hexanes:Ethyl Acetate). The consumption of the starting materials and the appearance of a new, less polar product spot indicate reaction progression.
-
Workup: Once the reaction is complete, allow the mixture to cool to room temperature. Transfer the solution to a separatory funnel and wash with a saturated aqueous sodium bicarbonate solution (2 x 50 mL) to neutralize the p-TsOH catalyst, followed by a wash with brine (1 x 50 mL).
-
Causality: Neutralizing the acid catalyst prevents potential product degradation during solvent removal.
-
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product as an oil or solid.
-
Purification: The crude product can be purified by recrystallization. Dissolve the crude material in a minimal amount of hot hexanes or ethanol. Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation. Collect the purified solid product by vacuum filtration, washing with a small amount of cold solvent.
-
Causality: Recrystallization is an effective method for purifying solid organic compounds by leveraging differences in solubility between the product and impurities at different temperatures.
-
Product Characterization
The identity and purity of the synthesized Benzenamine, 3-bromo-N-(diphenylmethylene)- should be confirmed using standard analytical techniques.
-
Melting Point: A sharp melting point range is indicative of high purity.
-
¹H NMR Spectroscopy: The spectrum should show characteristic peaks for the aromatic protons. The absence of the N-H protons from 3-bromoaniline (typically a broad singlet) is a key indicator of product formation.
-
¹³C NMR Spectroscopy: The spectrum will show a characteristic peak for the imine carbon (C=N) in the range of 160-170 ppm.
-
Infrared (IR) Spectroscopy: The most significant feature will be the appearance of a C=N stretching band around 1620-1640 cm⁻¹ and the disappearance of the C=O stretch from benzophenone (around 1665 cm⁻¹) and the N-H stretches from 3-bromoaniline (around 3300-3500 cm⁻¹).
Safety and Handling
-
Personal Protective Equipment (PPE): Safety goggles, a lab coat, and chemical-resistant gloves are mandatory at all times.
-
Chemical Hazards: 3-Bromoaniline is highly toxic and readily absorbed through the skin.[5] All manipulations involving this chemical must be performed within a certified chemical fume hood.[5] Toluene is flammable and an irritant.
-
Procedural Hazards: Heating flammable solvents requires appropriate precautions to prevent ignition. Ensure the apparatus is assembled correctly and securely.
-
Waste Disposal: All organic waste should be collected in a designated halogenated waste container. Aqueous waste should be neutralized before disposal according to institutional guidelines.
Conclusion
The synthesis of Benzenamine, 3-bromo-N-(diphenylmethylene)- is a straightforward yet illustrative example of Schiff base formation, a fundamental transformation in organic chemistry. The protocol outlined in this guide is robust and relies on well-established principles of chemical reactivity and equilibrium. By understanding the rationale behind each step, from the choice of catalyst to the method of purification, researchers can confidently and safely prepare this valuable synthetic intermediate for applications in drug discovery, materials science, and beyond.
References
-
ResearchGate. (n.d.). Synthesis and characterization of three novel schiff base compounds: experimental and theoretical study. Retrieved from [Link]
-
ResearchGate. (2022, July 18). Synthesis of Bromo Aniline derivatives and an insilico approach against HSP90 chaperone. Retrieved from [Link]
-
Cheméo. (n.d.). Benzenamine, 3-bromo- (CAS 591-19-5). Retrieved from [Link]
-
Ataman Kimya. (n.d.). BENZENAMINE. Retrieved from [Link]
-
NIST. (n.d.). Benzenamine, 3-bromo-. Retrieved from [Link]
-
KUKKO. (2017, June 1). SAFETY DATA SHEET. Retrieved from [Link]
-
Cheméo. (n.d.). Benzenamine, N-(diphenylmethylene)- (CAS 574-45-8). Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Facile and rapid synthesis of a new series of Schiff bases: characterization and evaluation of the physicochemical properties and biological activities. New Journal of Chemistry. Retrieved from [Link]
-
Bulletin of the Chemical Society of Ethiopia. (n.d.). SYNTHESIS, CHARACTERIZATION AND BIOLOGICAL EVALUATION OF THREE NEW SCHIFF BASES DERIVED FROM AMINO ACIDS AND THEIR Ag(I) COMPL. Retrieved from [Link]
-
Teikyo Medical Journal. (2022, February 1). Synthesis, Characterization and Biological Activity of Schiff Bases Derived from Heterocyclic Compounds. Retrieved from [Link]
-
Neliti. (2022, June 27). Synthesis of Bromo Aniline derivatives and an insilico approach against HSP90 chaperone. Retrieved from [Link]
-
Wikipedia. (n.d.). Benzophenone imine. Retrieved from [Link]
Sources
- 1. teikyomedicaljournal.com [teikyomedicaljournal.com]
- 2. Facile and rapid synthesis of a new series of Schiff bases: characterization and evaluation of the physicochemical properties and biological activities - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. The Role of 3-Bromoaniline in Modern Organic Synthesis [ketonepharma.com]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. fishersci.com [fishersci.com]
